Nordihydrocapsiate is a naturally occurring capsinoid found in the fruits of certain non-pungent cultivars of the pepper Capsicum annuum, specifically the CH-19 Sweet cultivar. [] It belongs to a family of compounds that are analogues of capsaicin, the pungent component in chili peppers. [, ] Unlike capsaicin, nordihydrocapsiate and other capsinoids are non-pungent and do not elicit the same burning sensation. [, ]
Nordihydrocapsiate is structurally similar to capsaicinoids, with the key difference being the linkage between the carbon chain and the aromatic ring. While capsaicinoids possess an amide bond, capsinoids like nordihydrocapsiate feature an ester bond. [] This structural distinction contributes to the difference in their sensory properties.
In scientific research, nordihydrocapsiate serves as a valuable tool for investigating the biological activities and mechanisms of action of capsaicinoids without the confounding factor of pungency. [] It offers a unique opportunity to explore the potential health benefits associated with capsaicinoids, particularly in areas like obesity and inflammation. []
Nordihydrocapsiate is a non-pungent capsaicinoid compound derived from the Capsicum genus, specifically bell peppers. It is structurally similar to capsaicin but lacks the characteristic spiciness associated with other capsaicinoids. This compound has garnered attention due to its potential health benefits, including anti-inflammatory properties and its role in thermogenesis and fat metabolism.
Nordihydrocapsiate is primarily sourced from Capsicum annuum, commonly known as sweet bell peppers. It can also be found in other Capsicum species, albeit in lower concentrations. The extraction of nordihydrocapsiate typically involves methods such as high-performance liquid chromatography (HPLC) and various solvent extractions to isolate it from the plant material .
Nordihydrocapsiate belongs to the class of compounds known as capsaicinoids, which are phenolic compounds characterized by their ability to interact with the TRPV1 receptor, responsible for the sensation of heat and pain. Unlike capsaicin, nordihydrocapsiate does not activate this receptor, making it a non-pungent alternative with potential therapeutic applications .
The synthesis of nordihydrocapsiate can be achieved through both natural extraction and chemical synthesis. The natural extraction process involves isolating the compound from Capsicum fruits using various solvents (e.g., methanol, ethanol) followed by purification techniques such as HPLC .
In terms of chemical synthesis, nordihydrocapsiate can be produced through esterification reactions involving vanillyl alcohol and fatty acid derivatives, often using catalysts such as cerium(III) chloride. For instance, one study reported a yield of 53% when employing cerium(III) chloride in the synthesis process .
Nordihydrocapsiate has a molecular formula of C_18H_34O_3 and features a long aliphatic chain attached to a phenolic structure. The compound's structure can be represented as follows:
Nordihydrocapsiate participates in various chemical reactions typical of esters, including hydrolysis and transesterification. These reactions are essential for understanding its stability and potential modifications for enhanced bioactivity.
Nordihydrocapsiate exerts its effects primarily through modulation of metabolic pathways rather than direct interaction with pain receptors like capsaicin. It has been shown to influence thermogenesis and lipid metabolism by activating pathways that promote fat oxidation without inducing pain or irritation .
Research indicates that nordihydrocapsiate may enhance energy expenditure and fat burning through mechanisms involving:
Relevant data include:
Nordihydrocapsiate is primarily studied for its potential health benefits, including:
Nordihydrocapsiate was first isolated in 1999 from the fruits of CH-19 Sweet, a nonpungent cultivar of Capsicum annuum (pepper). This discovery marked a significant advancement in understanding the biochemical diversity within Capsicum species. Unlike traditional pungent peppers, CH-19 Sweet lacked capsaicinoids but produced novel vanillyl alcohol esters. Kobata et al. identified nordihydrocapsiate’s structure as 4-hydroxy-3-methoxybenzyl 7-methyloctanoate using spectroscopic methods, including NMR and mass spectrometry [9]. This finding expanded the known capsinoid family beyond capsiate and dihydrocapsiate and demonstrated that pungency and thermogenic activity are biochemically separable traits in peppers. The discovery emerged during metabolic profiling efforts targeting nonpungent pepper varieties, revealing an alternative biosynthetic pathway that diverges from capsaicinoid production [1] [9].
Nordihydrocapsiate belongs to the capsinoid family, a group of non-pungent vanilloid compounds characterized by an ester bond linking a vanillyl alcohol group to a fatty acid chain. This structural feature distinguishes capsinoids from capsaicinoids (e.g., capsaicin), which possess an amide bond instead. The core structural differences are summarized below:
Capsinoids share a common biosynthetic origin involving:
Table 1: Structural Comparison of Major Capsinoids
Compound | Vanillyl Group | Acyl Chain | Bond Type |
---|---|---|---|
Nordihydrocapsiate | 4-hydroxy-3-methoxybenzyl | 7-methyloctanoate | Ester |
Capsiate | 4-hydroxy-3-methoxybenzyl | (E)-8-methyl-6-nonenoate | Ester |
Dihydrocapsiate | 4-hydroxy-3-methoxybenzyl | 8-methylnonanoate | Ester |
Capsaicin (reference) | 4-hydroxy-3-methoxybenzyl | 8-methyl-6-nonenamide | Amide |
Nordihydrocapsiate occurs predominantly in nonpungent pepper cultivars, where mutations in key biosynthetic genes (e.g., Pun1) disrupt capsaicinoid production. In such varieties, metabolic flux shifts toward capsinoid synthesis:
These varieties enable the study of capsinoid biosynthesis without interference from pungent compounds. Nordihydrocapsiate’s accumulation correlates with developmental stages, peaking in immature green fruit and declining during ripening. Environmental factors like field cultivation (vs. greenhouse) enhance its production [6]. The absence of capsaicinoids in these varieties facilitates consumer acceptance for functional foods targeting thermogenesis or antioxidant benefits [1] [5] [6].
Table 2: Nordihydrocapsiate Content in Pepper Varieties
Cultivar | Total Capsinoids (µg/g FW) | Nordihydrocapsiate Proportion | Growth Conditions |
---|---|---|---|
CH-19 Sweet | 300–600 | ~10% | Field |
Germplasm 509-45-1 | 750–1,000+ | Variable (minor component) | Field |
Standard Pungent Peppers | 0 (capsaicinoids present) | 0% | Field/Greenhouse |
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